- Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 baseHeterocycles, 2008, 76(2), 1057-1060,
Cas no 950890-11-6 (4-iodopyridazine)

4-iodopyridazine structure
Nombre del producto:4-iodopyridazine
Número CAS:950890-11-6
MF:C4H3IN2
Megavatios:205.984492540359
MDL:MFCD32661902
CID:1122885
PubChem ID:68594268
4-iodopyridazine Propiedades químicas y físicas
Nombre e identificación
-
- 4-iodo-Pyridazine
- 4-IODOPYRIDAZINE
- 4-Iodopyridazine (ACI)
- SY320763
- SCHEMBL23314880
- MFCD13190291
- 950890-11-6
- DA-39287
- KQZAOLAXMCMTGK-UHFFFAOYSA-N
- AB70137
- G65023
- SCHEMBL3319474
- 4-iodopyridazine
-
- MDL: MFCD32661902
- Renchi: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H
- Clave inchi: KQZAOLAXMCMTGK-UHFFFAOYSA-N
- Sonrisas: IC1C=CN=NC=1
Atributos calculados
- Calidad precisa: 205.93410g/mol
- Masa isotópica única: 205.93410g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 7
- Cuenta de enlace giratorio: 0
- Complejidad: 57.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0
- Superficie del Polo topológico: 25.8Ų
4-iodopyridazine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM391361-1g |
4-iodopyridazine |
950890-11-6 | 95%+ | 1g |
$800 | 2023-03-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |
4-iodopyridazine |
950890-11-6 | 98% | 1g |
¥7430.00 | 2022-08-24 | |
Chemenu | CM391361-500mg |
4-iodopyridazine |
950890-11-6 | 95%+ | 500mg |
$639 | 2023-03-07 | |
Chemenu | CM391361-250mg |
4-iodopyridazine |
950890-11-6 | 95%+ | 250mg |
$480 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100MG |
4-iodopyridazine |
950890-11-6 | 95% | 100MG |
¥ 1,339.00 | 2023-04-12 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |
4-iodopyridazine |
950890-11-6 | 98% | 1g |
¥7430.00 | 2023-09-15 | |
Aaron | AR019GPI-100mg |
4-iodopyridazine |
950890-11-6 | 98% | 100mg |
$144.00 | 2025-02-13 | |
Ambeed | A813948-1g |
4-Iodopyridazine |
950890-11-6 | 95% | 1g |
$1197.0 | 2025-03-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100mg |
4-iodopyridazine |
950890-11-6 | 95% | 100mg |
¥1462.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-500mg |
4-iodopyridazine |
950890-11-6 | 95% | 500mg |
¥3902.0 | 2024-04-16 |
4-iodopyridazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Zinc iodide , N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ; 1 h, -78 °C → rt
1.2 Reagents: Iodine
1.2 Reagents: Iodine
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C
Referencia
- Lewis Acid Directed Regioselective Metalations of PyridazineAngewandte Chemie, 2019, 58(27), 9244-9247,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Deprotonative cadmation of functionalized aromaticsChemical Communications (Cambridge, 2008, (42), 5375-5377,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Isoamyl nitrite , Iodine , Potassium iodide , Cuprous iodide Solvents: 1,2-Dimethoxyethane ; 2 h, 70 °C
Referencia
- Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , 2,2,6,6-Tetramethylpiperidine , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and QuinoxalineJournal of Organic Chemistry, 2007, 72(17), 6602-6605,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 0 °C
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazineSynthesis, 2008, (24), 4033-4035,
4-iodopyridazine Raw materials
4-iodopyridazine Preparation Products
950890-11-6 (4-iodopyridazine) Productos relacionados
- 2138046-35-0(({5-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea)
- 2877634-72-3(4-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}morpholine)
- 2248360-31-6((1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride)
- 1261486-34-3(C-(2'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-yl)-methylamine)
- 2639391-72-1(rac-(2R,3R,4R)-1-(benzyloxy)carbonyl-2,4-dimethylpiperidine-3-carboxylic acid)
- 2228827-50-5(3-2-(dimethylamino)-1,3-thiazol-5-yl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1270542-92-1(METHYL 3-(1-AMINO-3-HYDROXYPROPYL)BENZOATE)
- 105679-37-6(6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride)
- 2229498-92-2(tert-butyl 2-(4-methylpyridin-2-yl)piperazine-1-carboxylate)
- 2413874-92-5(tert-butyl N-(4-hydroxyquinolin-7-yl)carbamate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:950890-11-6)4-iodopyridazine

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):214.0/364.0/979.0